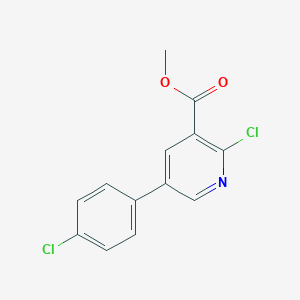
1-Chloro-2-(dichlorofluoromethylthio)ethane
説明
1-Chloro-2-(dichlorofluoromethylthio)ethane, commonly known as DDT, is an organic compound with a unique chemistry and wide range of applications in scientific research. DDT has been used as an insecticide since the 1940s, and its use has been controversial due to its persistence in the environment and its potential for bioaccumulation. Despite this, DDT remains a useful tool for scientists due to its unique properties and wide range of applications.
科学的研究の応用
DDT has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a solvent for organic reactions, as an insecticide, and as a precursor for other compounds. DDT can also be used in the synthesis of polymers, pharmaceuticals, and other compounds. Additionally, DDT can be used to study the effects of environmental pollutants on living organisms.
作用機序
The mechanism of action of DDT is complex and not fully understood. It is believed that DDT acts by disrupting the normal functioning of the nervous system of insects. DDT binds to the nerve cells and blocks the transmission of nerve signals, resulting in paralysis and death. Additionally, DDT can interfere with the metabolism of insects, resulting in the accumulation of toxic metabolites and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDT vary depending on the organism and the concentration of DDT. In humans, DDT can cause skin irritation, eye irritation, and respiratory problems. At high concentrations, DDT can cause liver damage, neurological effects, and cancer. In insects, DDT can cause paralysis and death.
実験室実験の利点と制限
One of the main advantages of using DDT in laboratory experiments is its stability and low cost. DDT is relatively stable, making it easy to store and handle. Additionally, DDT is relatively inexpensive compared to other compounds, making it a cost-effective choice for laboratory experiments. However, DDT can be toxic to humans and other organisms, and should be handled with care.
将来の方向性
In the future, DDT could be used in the development of new insecticides and pesticides. Additionally, DDT could be used in the development of new polymers, pharmaceuticals, and other compounds. Finally, DDT could be used to study the effects of environmental pollutants on living organisms.
合成法
The synthesis of DDT involves a two-step process. First, 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) is reacted with sulfur dioxide in the presence of a catalyst to produce 1-chloro-2-(dichlorofluoromethylthio)ethane. This reaction is carried out at temperatures between 50 and 80°C, with a catalyst such as zinc chloride or aluminum chloride. In the second step, the DDT is reacted with chlorine in the presence of a catalyst to produce the final product. This reaction is carried out at temperatures between 80 and 100°C, with a catalyst such as zinc chloride or aluminum chloride.
特性
IUPAC Name |
1-chloro-2-[dichloro(fluoro)methyl]sulfanylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3FS/c4-1-2-8-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRZBSQVXNUZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250341 | |
| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(dichlorofluoromethylthio)ethane | |
CAS RN |
461-33-6 | |
| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)










![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

